3-bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid
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Overview
Description
3-bromo-4-[(4-fluorophenyl)methoxy]benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a bromine atom at the third position and a methoxy group attached to a fluorophenyl ring at the fourth position of the benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-[(4-fluorophenyl)methoxy]benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of the fluorophenyl group is coupled with a brominated benzoic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-[(4-fluorophenyl)methoxy]benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxy group.
Reduction Reactions: Products include alcohols or aldehydes derived from the carboxylic acid group.
Scientific Research Applications
3-bromo-4-[(4-fluorophenyl)methoxy]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its fluorinated phenyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine: Potential applications include the development of pharmaceutical agents. The compound’s structure can be modified to create derivatives with therapeutic properties.
Industry: It is used as an intermediate in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-bromo-4-[(4-fluorophenyl)methoxy]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorophenyl group can enhance binding affinity to target proteins, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-methoxybenzoic acid: Similar structure but lacks the fluorophenyl group.
3-bromo-4-fluorobenzoic acid: Similar structure but lacks the methoxy group.
4-bromo-2-methoxybenzoic acid: Similar structure but with different substitution pattern.
Uniqueness
3-bromo-4-[(4-fluorophenyl)methoxy]benzoic acid is unique due to the combination of the bromine, methoxy, and fluorophenyl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The presence of the fluorophenyl group, in particular, enhances its utility in NMR studies and potential pharmaceutical applications.
Properties
IUPAC Name |
3-bromo-4-[(4-fluorophenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO3/c15-12-7-10(14(17)18)3-6-13(12)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBDKZVRORHBNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C(=O)O)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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